Regioisomeric Differentiation: 4-Position vs. 3-Position Furan Substitution in Hydroxybenzaldehyde Scaffolds
The compound is the 4-substituted regioisomer of the furan-2-yl-2-hydroxybenzaldehyde family, differing from the 3-substituted analog (CAS 1261950-12-2) and the 5-substituted analog (CAS 893735-89-2) . Para-substitution (4-position) places the furan ring in direct conjugation with the aldehyde group, whereas meta-substitution (3-position) interrupts this extended π-conjugation pathway. This regiochemical distinction is expected to manifest as a measurable bathochromic shift in UV-Vis absorption and differential reactivity in electrophilic aromatic substitution and condensation chemistry .
| Evidence Dimension | Position of furan substitution on 2-hydroxybenzaldehyde core |
|---|---|
| Target Compound Data | 4-substituted (para to aldehyde) |
| Comparator Or Baseline | 3-substituted (meta to aldehyde; CAS 1261950-12-2) and 5-substituted (CAS 893735-89-2) |
| Quantified Difference | Regiochemical: extended conjugation pathway vs. interrupted conjugation; no direct comparative spectroscopic data available in public domain |
| Conditions | Structural comparison based on canonical molecular architecture |
Why This Matters
Regioisomer selection determines electronic conjugation and downstream reactivity; procurement of the incorrect regioisomer yields chemically distinct products in condensation and cyclization reactions.
